1-(4-Bromophenoxy)-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZGUOHTKZAAQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291813 |

Source

|

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56966-62-2 |

Source

|

| Record name | 1-(4-Bromophenoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 78380 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056966622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 56966-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Bromophenoxy)-2-nitrobenzene: Synthesis, Properties, and Applications

Abstract

Introduction and Structural Elucidation

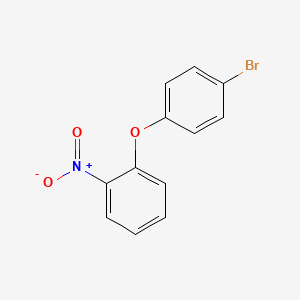

1-(4-Bromophenoxy)-2-nitrobenzene belongs to the class of diaryl ethers, a structural motif present in numerous biologically active molecules and functional materials. Its structure, featuring a 4-bromophenoxy group attached to a 2-nitrophenyl ring, suggests its utility as a versatile intermediate for further chemical transformations. The electron-withdrawing nitro group in the ortho position is expected to activate the aromatic ring for nucleophilic aromatic substitution, while the bromo substituent offers a handle for cross-coupling reactions.

Due to the absence of a dedicated CAS number in publicly accessible databases, this guide will refer to data from closely related and isomeric compounds to predict the properties and reactivity of this compound.

Synthesis and Mechanism

The most probable and industrially scalable method for the synthesis of this compound is the Ullmann condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2][3][4][5] This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, 4-bromophenol would be reacted with an ortho-halonitrobenzene, such as 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The ortho-nitro group activates the halogen for displacement.

The general reaction is as follows:

Sources

A Comprehensive Technical Guide to 1-(4-Bromophenoxy)-2-nitrobenzene: Synthesis, Characterization, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-(4-bromophenoxy)-2-nitrobenzene, a versatile chemical intermediate with significant potential in synthetic chemistry and drug development. This document will delve into its chemical identity, synthesis, structural elucidation, and its role as a valuable building block for researchers and scientists.

Chemical Identity and Structure

IUPAC Name: this compound

The structure of this compound consists of a nitrobenzene ring and a bromophenol ring linked by an ether bond. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₈BrNO₃ |

| Molecular Weight | 294.10 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone |

Synthesis of this compound

The most common and effective method for synthesizing diaryl ethers such as this compound is the Ullmann condensation.[1][2][3] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[4] In this specific case, 4-bromophenol is reacted with an activated aryl halide like 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene. The electron-withdrawing nitro group on the benzene ring activates the halide for nucleophilic aromatic substitution, facilitating the reaction.[1]

Reaction Scheme:

Caption: Synthesis of this compound via Ullmann Condensation.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Ullmann condensation. Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

4-Bromophenol

-

1-Chloro-2-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (1.0 eq.), 1-chloro-2-nitrobenzene (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to a high temperature, typically in the range of 120-150 °C, and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Structural Characterization

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 6.8-8.0 ppm). The protons on the nitro-substituted ring are expected to be more downfield shifted due to the electron-withdrawing nature of the nitro group. |

| ¹³C NMR | Signals corresponding to the twelve carbon atoms of the two aromatic rings. The carbon attached to the nitro group will be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks for the C-O-C ether linkage (around 1240 cm⁻¹), the C-Br bond (around 600-500 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio). |

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the presence of three key functional handles: the ether linkage, the nitro group, and the bromine atom.[5][6][7][8][9][10]

The Role of the Nitro Group

The nitro group is a versatile functional group in drug synthesis.[7][10] It can be readily reduced to an amino group, which is a common feature in many biologically active molecules. This transformation opens up a plethora of synthetic possibilities for introducing further diversity and complexity.

Caption: Synthetic utility of the nitro group in this compound.

The Utility of the Bromine Atom

The bromine atom serves as a handle for various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5][6][8] These powerful carbon-carbon bond-forming reactions are cornerstones of modern drug discovery, allowing for the construction of complex molecular architectures. This enables the synthesis of biaryl and other extended conjugated systems often found in pharmacologically active compounds.

The Ether Linkage

The diaryl ether scaffold is a common motif in many bioactive compounds and approved drugs. It provides a flexible yet stable linkage between two aromatic rings, influencing the overall conformation and physicochemical properties of the molecule, which are critical for its interaction with biological targets.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its synthesis via the Ullmann condensation is a well-established and reliable method. The presence of multiple reactive sites within its structure allows for diverse chemical transformations, making it a valuable building block for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their synthetic endeavors.

References

- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

- Gul, S., et al. (2017). The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes. PubMed.

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table of content. Retrieved from [Link]

- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

-

Autechem. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

Autechem. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene. Retrieved from [Link]

- ACS Publications. (n.d.). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.

-

Frontiers. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

- ResearchGate. (2017).

-

NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

- ResearchGate. (2011). 1-Bromo-4-methyl-2-nitrobenzene.

-

PubChem. (n.d.). 1-Bromo-4-nitro(

ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)benzene. Retrieved from [Link] -

RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. Retrieved from [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

-

US EPA. (n.d.). Benzene, 1,2-dibromo-4-(4-bromophenoxy)-. Retrieved from [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

A Comprehensive Technical Guide to 1-(4-Bromophenoxy)-2-nitrobenzene

This guide provides an in-depth technical overview of 1-(4-Bromophenoxy)-2-nitrobenzene, a versatile aromatic ether with significant potential in various fields of chemical research and development. While not as extensively documented as some common reagents, its structural motifs—a brominated phenyl ring and a nitrated phenyl ring linked by an ether bond—suggest a rich and exploitable chemistry. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

Molecular Profile and Physicochemical Properties

This compound is a diaryl ether characterized by the presence of a nitro group ortho to the ether linkage and a bromine atom para to the ether linkage on the second aromatic ring.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula of this compound is determined to be C₁₂H₈BrNO₃ .

The molecular weight is calculated as follows:

-

(12 × 12.011) + (8 × 1.008) + (1 × 79.904) + (1 × 14.007) + (3 × 15.999) = 309.10 g/mol .

A related isomer, 1-bromo-4-(4-nitrophenoxy)benzene, is documented, lending confidence to the structural and formulaic assignment of the target compound[1].

Physicochemical Data Summary

| Property | Value (Estimated) |

| Molecular Formula | C₁₂H₈BrNO₃ |

| Molecular Weight | 309.10 g/mol |

| Appearance | Expected to be a pale yellow to yellow solid |

| Melting Point | Expected to be in the range of 70-100 °C |

| Boiling Point | > 350 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

| CAS Number | Not assigned |

Synthesis and Purification

The primary and most logical synthetic route to this compound is through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This classic method for forming diaryl ethers involves the copper-catalyzed reaction between a phenol and an aryl halide.[2][3]

Synthetic Pathway: Ullmann Condensation

The synthesis involves the reaction of 4-bromophenol with an activated aryl halide, such as 1-chloro-2-nitrobenzene or 1-bromo-2-nitrobenzene. The electron-withdrawing nitro group at the ortho position of the aryl halide activates the ring towards nucleophilic attack by the phenoxide, making the reaction feasible under relatively mild conditions.

Caption: Synthetic route to this compound via Ullmann condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of diaryl ethers via the Ullmann condensation and is adapted for the preparation of this compound.[4]

Materials:

-

4-Bromophenol

-

1-Chloro-2-nitrobenzene (or 1-bromo-2-nitrobenzene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene or xylene, anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition and Inert Atmosphere: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M). Purge the flask with nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts, washing the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The structure of the synthesized this compound should be confirmed by standard analytical techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons. The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. The protons on the brominated ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit 12 distinct signals for the aromatic carbons. The carbon bearing the nitro group and the carbons ortho to it will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic strong absorption bands for the nitro group (asymmetric and symmetric stretching) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O-C ether linkage will show a strong absorption in the region of 1250-1200 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Potential Applications and Research Directions

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.

Pharmaceutical and Agrochemical Synthesis

The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs) and agrochemicals.[5] The bromine atom provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the construction of complex molecular scaffolds.[5]

Caption: Potential synthetic transformations and applications of this compound.

Materials Science

The rigid diaryl ether core can be incorporated into polymers to enhance thermal stability and chemical resistance.[6] The presence of the bromine atom also imparts flame-retardant properties, making it a potential monomer for specialty polymers.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroaromatic compounds can be toxic and are often skin and eye irritants.[1]

Conclusion

This compound is a promising chemical intermediate with significant potential for a wide range of applications. Its synthesis via the Ullmann condensation is a well-established and reliable method. The dual functionality of the molecule provides a versatile platform for the synthesis of more complex and valuable compounds for the pharmaceutical, agrochemical, and materials science industries. This guide provides a solid foundation for researchers to begin exploring the chemistry and applications of this interesting molecule.

References

- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl

-

Ullmann Reaction - Organic Chemistry Portal. [Link]

-

Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. [Link]

-

Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. [Link]

Sources

Spectroscopic Scrutiny of 1-(4-Bromophenoxy)-2-nitrobenzene: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for the diaryl ether, 1-(4-Bromophenoxy)-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is foundational for the unambiguous identification and characterization of this compound in complex synthetic schemes.

Introduction

This compound is a substituted diaryl ether, a structural motif of significant interest in medicinal chemistry and materials science. The electronic properties of the two aromatic rings are substantially modulated by their respective substituents: the electron-withdrawing nitro group and the inductively withdrawing, yet resonance-donating, bromo group. The ether linkage introduces a degree of conformational flexibility, which can influence the molecule's biological activity and physical properties. Accurate spectroscopic characterization is therefore paramount for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical connectivity and electronic information. The spectra are predicted based on the analysis of substituent effects, drawing comparisons from known data for 4-bromophenol and 1-bromo-2-nitrobenzene.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.90 | dd | J = 8.0, 1.5 Hz | 1H | H-3 |

| ~7.55 | ddd | J = 8.0, 7.5, 1.5 Hz | 1H | H-5 |

| ~7.50 | d | J = 9.0 Hz | 2H | H-2', H-6' |

| ~7.20 | dd | J = 8.0, 1.5 Hz | 1H | H-6 |

| ~7.15 | ddd | J = 8.0, 7.5, 1.5 Hz | 1H | H-4 |

| ~6.95 | d | J = 9.0 Hz | 2H | H-3', H-5' |

Interpretation:

The proton at the C-3 position is anticipated to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. The protons on the 4-bromophenoxy ring (H-2', H-6', H-3', and H-5') will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') are expected to be upfield relative to the protons ortho to the ether linkage (H-2' and H-6') due to the interplay of inductive and resonance effects.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display twelve distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-1' |

| ~149.5 | C-2 |

| ~142.0 | C-1 |

| ~133.5 | C-3', C-5' |

| ~129.0 | C-5 |

| ~126.0 | C-3 |

| ~124.5 | C-6 |

| ~122.0 | C-2', C-6' |

| ~119.0 | C-4 |

| ~117.0 | C-4' |

Interpretation:

The carbons directly attached to the electronegative oxygen and nitro groups (C-1', C-2, and C-1) are expected to be the most downfield. The carbon bearing the bromine atom (C-4') will be shifted upfield due to the "heavy atom effect".[1] The remaining aromatic carbons will resonate in the typical aromatic region (δ 110-140 ppm), with their precise shifts determined by the combined electronic influences of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the nitro group, the ether linkage, and the aromatic rings.

Predicted IR Data (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H aromatic stretching |

| 1590, 1480 | Strong | C=C aromatic stretching |

| 1525 | Strong | Asymmetric NO₂ stretching |

| 1350 | Strong | Symmetric NO₂ stretching |

| 1240 | Strong | Asymmetric C-O-C stretching |

| 1040 | Medium | Symmetric C-O-C stretching |

| 1090 | Medium | C-Br stretching |

| 830 | Strong | C-H out-of-plane bending (para-disubstituted) |

| 750 | Strong | C-H out-of-plane bending (ortho-disubstituted) |

Interpretation:

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The presence of the diaryl ether linkage will be confirmed by the strong C-O-C stretching bands. The aromatic nature of the compound is indicated by the C-H and C=C stretching vibrations in their respective regions. The substitution patterns on the benzene rings can be inferred from the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.

Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Assignment |

| 311/313 | High | [M]⁺ (Molecular ion) |

| 265/267 | Medium | [M - NO₂]⁺ |

| 184 | Medium | [M - C₆H₄Br]⁺ |

| 157/159 | High | [C₆H₄Br]⁺ |

| 121 | Medium | [C₆H₄NO₂]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation:

The mass spectrum will show a prominent molecular ion peak cluster at m/z 311 and 313, with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation pathways would include the loss of the nitro group (NO₂) to give a fragment at m/z 265/267. Cleavage of the ether bond would lead to fragments corresponding to the bromophenoxy cation (m/z 157/159) and the nitrophenyl radical, or the nitrophenyl cation (m/z 121) and the bromophenoxy radical.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis: Ullmann Condensation

A common method for the synthesis of diaryl ethers is the Ullmann condensation.

Caption: Ullmann condensation for diaryl ether synthesis.

Procedure:

-

To a stirred solution of 4-bromophenol (1.0 eq) and a suitable base (e.g., potassium carbonate, 2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF), add 1-bromo-2-nitrobenzene (1.0 eq) and a copper catalyst (e.g., CuI, 0.1 eq).

-

Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) and monitor the progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

Sources

Solubility and Stability of 1-(4-Bromophenoxy)-2-nitrobenzene: A Methodological and Predictive Analysis

An In-depth Technical Guide for Researchers

Abstract

1-(4-Bromophenoxy)-2-nitrobenzene is a substituted diphenyl ether with potential applications as an intermediate in organic synthesis, particularly within drug discovery and materials science. Despite its availability as a research chemical, a comprehensive, publicly available dataset detailing its solubility and stability is notably absent. This guide provides a framework for researchers to characterize these critical parameters. We will analyze the molecule's structural components to predict its behavior and provide detailed, field-proven experimental protocols for systematically determining its solubility and stability profiles. This document is designed to serve as a practical whitepaper for scientists engaged in the development of novel molecular entities.

Physicochemical Profile and Structural Analysis

A molecule's physical and chemical properties are dictated by its structure. This compound is comprised of a nitrobenzene ring linked to a 4-bromophenoxy group via an ether bond. This unique arrangement of functional groups is central to predicting its behavior.

-

Molecular Formula: C₁₂H₈BrNO₃

-

Molecular Weight: 309.10 g/mol

-

Key Structural Features:

-

Aromatic Rings: Two phenyl rings contribute to the molecule's hydrophobicity and rigidity.

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can influence solubility in polar solvents and serves as a potential site for chemical reduction.

-

Bromo Group (-Br): A halogen that increases molecular weight and hydrophobicity. The Carbon-Bromine bond can be susceptible to cleavage under photochemical or certain reductive conditions.

-

Ether Linkage (-O-): Connects the two aromatic systems. While generally stable, ether linkages can be cleaved under harsh acidic conditions.

-

The combination of the large, nonpolar brominated phenyl ring and the second aromatic ring suggests that the overall molecule will have low aqueous solubility. The polar nitro group may impart some solubility in polar organic solvents.

Synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene: A Comparative Analysis of Ullmann Condensation and SNAr Methodologies

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The diaryl ether linkage is a privileged scaffold in medicinal chemistry and materials science, imparting unique conformational properties and metabolic stability to molecules. 1-(4-Bromophenoxy)-2-nitrobenzene serves as a key intermediate for the synthesis of more complex molecular targets, featuring reactive handles for subsequent functionalization. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on two primary, industrially relevant methodologies: the copper-catalyzed Ullmann condensation and the Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the mechanistic underpinnings, provide detailed, field-tested experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal synthetic strategy.

Introduction: The Strategic Importance of Diaryl Ethers

Diaryl ethers are integral components of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antibacterial, and antiviral properties.[1] Their synthesis remains a critical challenge and an area of active research in organic chemistry. The formation of the C-O ether bond between two aryl rings can be approached through several methods, most notably the classical Ullmann condensation and modern palladium-catalyzed Buchwald-Hartwig amination-type reactions.[2][3]

This guide focuses on the synthesis of this compound, a versatile building block. The presence of the bromine atom allows for further cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be reduced to an amine, opening pathways for amide bond formation or diazotization. The synthesis originates from precursors derivable from bromobenzene, a common industrial starting material. We will detail two robust synthetic routes from 4-bromophenol and an activated 2-halonitrobenzene.

Synthetic Strategy: A Tale of Two Mechanisms

The core transformation involves the coupling of 4-bromophenol with a 2-halonitrobenzene. The choice of methodology—Ullmann-type condensation or SNAr—depends critically on the nature of the leaving group on the nitrobenzene ring and the desired reaction conditions.

-

Ullmann Condensation: This copper-catalyzed reaction is highly effective for coupling phenols with aryl halides.[4] While traditional Ullmann conditions were harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper salts with accelerating ligands, allowing for milder conditions.[5] This method is particularly useful when the aryl halide is less activated, such as 1-bromo-2-nitrobenzene.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway does not typically require a metal catalyst but necessitates a highly electron-deficient aromatic ring.[6] The strong electron-withdrawing nitro group at the ortho position makes the ipso-carbon highly electrophilic and stabilizes the negative charge in the intermediate Meisenheimer complex. For an efficient SNAr reaction, a better leaving group than bromide, such as chloride or fluoride, is preferred on the nitrobenzene ring (i.e., 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene).

The necessary precursors, 4-bromophenol and 1-halo-2-nitrobenzenes, are commercially available. Notably, 1-bromo-2-nitrobenzene can be synthesized via the electrophilic nitration of bromobenzene, which yields a mixture of ortho and para isomers that require separation.[7]

Part 1: Synthesis via Modified Ullmann Condensation

The Ullmann condensation provides a reliable method for constructing the diaryl ether bond, particularly with aryl bromides and iodides. The use of ligands accelerates the reaction, allowing for lower catalyst loading and milder temperatures compared to the classical approach.[8]

The Catalytic Cycle: Mechanism of the Ullmann Ether Synthesis

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

-

Formation of a copper(I) phenoxide species from the reaction of the copper catalyst with the deprotonated phenol.

-

Oxidative addition of the aryl halide (1-bromo-2-nitrobenzene) to the copper(I) phenoxide, forming a transient copper(III) intermediate.

-

Reductive elimination from the copper(III) complex to form the diaryl ether product and regenerate a copper(I) halide species, which re-enters the catalytic cycle.

Experimental Protocol: Ullmann Synthesis

This protocol is adapted from established procedures for copper-catalyzed diaryl ether synthesis.[9]

Reagents:

-

4-Bromophenol (1.0 equiv.)

-

1-Bromo-2-nitrobenzene (1.1 equiv.)

-

Copper(I) Iodide (CuI) (0.1 equiv.)

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv.)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add cesium carbonate (2.0 equiv.), 4-bromophenol (1.0 equiv.), and copper(I) iodide (0.1 equiv.).

-

Evacuate and backfill the flask with argon (this cycle should be repeated three times).

-

Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv.) and 1-bromo-2-nitrobenzene (1.1 equiv.).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Reaction Parameters Overview

| Parameter | Recommended | Rationale & Alternatives |

| Catalyst | CuI (5-10 mol%) | CuCl, Cu₂O, or Cu powder can be used. Cu(I) salts are generally more active. |

| Ligand | DMEDA, L-Proline | Ligands accelerate reductive elimination and improve catalyst solubility and stability. Phenanthroline is another common choice. |

| Base | Cs₂CO₃ | K₂CO₃ or K₃PO₄ can be used. Cesium carbonate offers higher solubility and basicity, often leading to better yields. |

| Solvent | Toluene, Dioxane | High-boiling, non-coordinating solvents are preferred. For more challenging substrates, polar aprotic solvents like DMF or NMP may be used. |

| Temperature | 110-130 °C | Temperature depends on the reactivity of the substrates. Ligand-accelerated systems allow for lower temperatures than classical Ullmann reactions. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation of the Cu(I) catalyst to the less active Cu(II) state. |

Part 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is an attractive, catalyst-free alternative if the aryl halide is sufficiently activated. The reactivity order for the leaving group (X) in SNAr is F > Cl > Br > I. Therefore, 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene are superior substrates to 1-bromo-2-nitrobenzene for this reaction.

The Meisenheimer Complex: Mechanism of SNAr

The SNAr reaction is a two-step addition-elimination process:

-

Addition: The nucleophile (4-bromophenoxide) attacks the electrophilic carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.

-

Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product.

Experimental Protocol: SNAr Synthesis

This protocol uses 1-chloro-2-nitrobenzene as the electrophile due to its higher reactivity in SNAr compared to the bromo-analogue.

Reagents:

-

4-Bromophenol (1.0 equiv.)

-

1-Chloro-2-nitrobenzene (1.05 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-bromophenol (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.) in anhydrous DMF.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 1-chloro-2-nitrobenzene (1.05 equiv.) to the mixture.

-

Heat the reaction mixture to 120-140 °C.

-

Monitor the reaction progress by TLC. The reaction is generally complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water, which should cause the product to precipitate.

-

Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with water thoroughly to remove DMF and inorganic salts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Reaction Parameters Overview

| Parameter | Recommended | Rationale & Alternatives |

| Electrophile | 1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene | Fluoride is the best leaving group for SNAr, leading to faster reactions at lower temperatures. Chloride is a cost-effective and highly effective alternative. |

| Base | K₂CO₃ | NaH, K₂CO₃, or Cs₂CO₃ can be used. K₂CO₃ is inexpensive and effective. NaH provides irreversible deprotonation but requires careful handling. |

| Solvent | DMF, DMSO | Polar aprotic solvents are essential to solvate the cation of the phenoxide salt, enhancing the nucleophilicity of the phenoxide oxygen. |

| Temperature | 80-150 °C | Depends on the leaving group. Fluoro-substrates may react at lower temperatures (80-100 °C), while chloro-substrates often require higher temperatures (120-150 °C). |

Overall Workflow and Product Characterization

A successful synthesis relies on a logical workflow from reaction setup to final product analysis.

Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected to show characteristic aromatic proton signals for both substituted rings.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak with the characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks in ~1:1 ratio).

-

Melting Point: A sharp melting point indicates high purity of the crystalline solid.

Conclusion and Recommendation

Both the modified Ullmann condensation and the SNAr reaction are powerful and effective methods for the synthesis of this compound.

-

The SNAr methodology is often preferred from an economic and process simplicity standpoint, as it avoids the use of a metal catalyst and potentially expensive ligands. This route is highly recommended when starting with 1-fluoro- or 1-chloro-2-nitrobenzene.

-

The modified Ullmann condensation offers greater versatility, providing a reliable route from the more readily available 1-bromo-2-nitrobenzene. Modern ligand systems have made this reaction significantly more efficient and scalable than its classical counterpart.

The choice of synthesis will ultimately depend on the availability and cost of the starting materials, desired reaction conditions, and scalability requirements. Both protocols presented in this guide offer a robust foundation for researchers and drug development professionals to access this valuable chemical intermediate.

References

-

RSC Publishing. (n.d.). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. Retrieved from [Link]

-

Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PubMed Central. Retrieved from [Link]

-

Hartwig, J. F., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. ACS Publications. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenol. PubChem. Retrieved from [Link]

-

Muthukrishnan, R., Kannan, R., & Swaminathan, S. (1972). Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Marcantonio, K. M., et al. (2003). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PubMed Central. Retrieved from [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

-

Odinity. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-[(4-iodophenoxy)methyl]-2-nitrobenzene | C13H9BrINO3 | CID 115558022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-(4-bromophenoxy)-2-methylbenzene | C13H10Br2O | CID 19005223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. 1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]

A Technical Guide to the Synthesis, Reactivity, and Synthetic Utility of 1-(4-Bromophenoxy)-2-nitrobenzene

Executive Summary

1-(4-Bromophenoxy)-2-nitrobenzene is a versatile synthetic intermediate possessing a diaryl ether scaffold, a structural motif prevalent in numerous biologically active compounds.[1][2] This guide provides an in-depth analysis of its chemical behavior, focusing on the distinct reactivity conferred by its three primary functional domains: the electron-deficient nitroaromatic ring, the synthetically versatile bromoaromatic ring, and the stable diaryl ether linkage. We will explore its synthesis via Ullmann condensation and detail key transformations at the nitro and bromo positions, including nitro group reduction and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage this molecule's full potential in the synthesis of complex chemical entities.

Introduction: A Molecule of Dichotomous Reactivity

The diaryl ether core is a privileged structure in medicinal chemistry and materials science, prized for its conformational flexibility and metabolic stability.[3] this compound serves as an exemplary building block within this class. Its structure is not merely a passive scaffold but an active participant in chemical transformations, characterized by a fascinating dichotomy. One aromatic ring is activated for nucleophilic attack and primed for reduction by a powerful electron-withdrawing nitro group, while the other is functionalized with a bromine atom, a premier handle for modern cross-coupling chemistry.

This guide dissects the reactivity of this molecule, treating each functional group not in isolation, but as part of an interconnected system where the choice of one transformation directly influences the viability of the next. Understanding this interplay is paramount for designing efficient and logical synthetic routes toward complex target molecules.

Caption: Structure of this compound.

Synthesis of the Diaryl Ether Core: The Ullmann Condensation

The construction of the diaryl ether linkage is most commonly achieved via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[4][5] This method, while classic, often requires high temperatures and polar aprotic solvents, but it remains a robust and reliable approach for synthesizing molecules like this compound.[6]

The reaction proceeds by activating an aryl halide (e.g., 1-chloro-2-nitrobenzene) with a copper catalyst, allowing for nucleophilic attack by a phenoxide (e.g., potassium 4-bromophenoxide). The nitro group on the aryl halide electrophile is crucial here; its electron-withdrawing nature activates the ring toward nucleophilic substitution, facilitating the reaction.[7][8]

Experimental Protocol: Ullmann Synthesis

Objective: To synthesize this compound from 4-bromophenol and 1-chloro-2-nitrobenzene.

Materials:

-

4-Bromophenol

-

1-Chloro-2-nitrobenzene

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and Copper(I) Iodide (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the addition of 1-chloro-2-nitrobenzene (1.1 eq).

-

Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

Causality Insight: The use of a slight excess of the aryl halide and a strong inorganic base like K₂CO₃ ensures the complete deprotonation of the phenol and drives the reaction to completion. Anhydrous conditions are critical to prevent the quenching of the reactive phenoxide intermediate.

Caption: Workflow for the Ullmann diaryl ether synthesis.

Key Transformations: A Tale of Two Rings

The synthetic utility of this compound stems from the orthogonal reactivity of its two aromatic rings. Strategic manipulation of these sites allows for the stepwise construction of molecular complexity.

The Nitroarene Ring: Gateway to Anilines

The nitro group is arguably the most transformative functional group on the molecule. Its primary role in multi-step synthesis is to serve as a precursor to a primary amine. This reduction is a profound chemical switch, converting a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho,para-directing group.[9] This electronic reversal fundamentally alters the ring's reactivity and introduces a versatile nucleophilic and basic center.

A variety of methods exist for this reduction, the choice of which depends on the presence of other sensitive functional groups.[10][11]

| Method | Reagents | Key Advantages/Considerations |

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (H₂O). Risk of C-Br bond hydrogenolysis (dehalogenation) .[12] |

| Catalytic Hydrogenation | H₂, Raney Nickel | Often preserves C-Br bonds better than Pd/C.[12] |

| Metal/Acid Reduction | Fe/HCl or SnCl₂/HCl | Classic, robust, and cost-effective. Tolerates the C-Br bond well. Requires stoichiometric amounts of metal and acidic workup.[12][13] |

| Transfer Hydrogenation | Pd/C, HCOOH·NEt₃ or NH₄HCO₂ | Milder than high-pressure hydrogenation. Avoids handling H₂ gas directly.[13] |

Expert Insight: For this compound, reduction with tin(II) chloride (SnCl₂) or iron powder in acidic medium is often preferred. These methods display excellent chemoselectivity, reliably reducing the nitro group without affecting the C-Br bond, which is a common and often undesired side reaction when using palladium-based catalytic hydrogenation.[12][13]

-

Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir until TLC analysis shows complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and carefully pour it over crushed ice.

-

Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the pH is basic (pH ~8-9). This step neutralizes the acid and precipitates tin salts.

-

Extraction: Extract the resulting suspension with ethyl acetate (3x). The desired amine product will be in the organic layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(4-Bromophenoxy)aniline.

The Bromoarene Ring: A Hub for Cross-Coupling

The carbon-bromine bond on the phenoxy ring is the molecule's primary connection point for building molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.

Strategic Consideration: These coupling reactions should almost always be performed prior to the reduction of the nitro group. The resulting aniline from nitro reduction is a potent ligand for palladium, which can poison the catalyst and inhibit or halt the cross-coupling reaction. Furthermore, the basic conditions often used in cross-coupling can be incompatible with the free amine.

Caption: Key cross-coupling reactions at the C-Br position.

This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[14][15]

-

Catalytic System: Pd(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃).[16]

-

Utility: Essential for synthesizing complex molecules where a new aryl or heteroaryl ring is required at this position.

-

Setup: Combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq) in a flask.

-

Inert Atmosphere: Degas the solvent (e.g., a mixture of toluene and water, or dioxane) by bubbling with argon for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed.

-

Workup & Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.

This reaction couples the aryl bromide with a terminal alkyne to form an aryl-alkyne C-C bond, a valuable structure in pharmaceuticals and materials.[17][18]

-

Catalytic System: A dual-catalyst system comprising a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[19][20]

-

Utility: Introduces linear, rigid alkyne linkers into the molecular structure.

This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[21][22]

-

Catalytic System: A palladium catalyst, a specialized phosphine ligand (e.g., XantPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[23][24]

-

Utility: Provides direct access to substituted diaryl amines, which are common pharmacophores.

Synthetic Strategy: A Multi-Step Workflow

The true power of this compound is realized when these individual reactions are combined into a logical synthetic sequence. The most robust strategy involves functionalizing the C-Br bond first, followed by the transformation of the nitro group.

Caption: Recommended two-stage synthetic strategy.

This sequence prevents the potential complications of catalyst poisoning by the aniline product and ensures that the sensitive cross-coupling reaction proceeds under optimal conditions. The resulting functionalized aniline is then a versatile precursor for further modifications, such as amide bond formation, diazotization, or use in further coupling reactions.

Conclusion

This compound is a highly valuable and strategically designed building block for complex organic synthesis. Its utility lies in the predictable and orthogonal reactivity of its bromo and nitro functionalities. By leveraging modern palladium-catalyzed cross-coupling reactions at the C-Br bond, followed by chemoselective reduction of the nitro group, chemists can access a wide array of complex aniline derivatives. This guide has outlined the core principles, key reactions, and trusted protocols that enable researchers to effectively utilize this powerful intermediate in the pursuit of novel therapeutics and advanced materials.

References

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction . [Link][10]

-

Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger . [Link][9]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions . [Link][12]

-

Porta, R., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines . ACS Catalysis. [Link][25]

-

Larhed, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions . Organic Letters. [Link][16]

-

Jamison, T. F., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow . Organic Process Research & Development. [Link][23]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination . [Link][21]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination . [Link][22]

-

Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of . [Link][3]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling . [Link][24]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . [Link][26]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . [Link][27]

-

Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione . Organic Letters. [Link][28]

-

Luo, Q.-L., et al. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes . The Journal of Organic Chemistry. [Link][29]

-

ResearchGate. Suzuki coupling reaction of aryl bromides with arylboronic acidsa . [Link][15]

-

Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . Beilstein Journal of Organic Chemistry. [Link][30]

-

The Organic Chemistry Tutor. Sonogashira coupling . [Link][20]

-

Rev. Soc. Quím. Méx. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components . [Link][6]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link][31]

-

Kenner, J. (1914). CCLIV.—The Influence of Nitro-groups on the Reactivity of Xubstituents in the Benzene N.zm?eus . Journal of the Chemical Society, Transactions. [Link][7]

-

PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery . [Link][1]

-

Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery . Journal of Agricultural and Food Chemistry. [Link][2]

-

ResearchGate. Substituent effects of nitro group in cyclic compounds . [Link][33]

-

Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? . [Link][35]

-

The Organic Chemistry Tutor. Directing Effect of the Nitro Group in EAS . [Link][36]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... . [Link][37]

-

Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution . [Link][38]

-

TMP Chem. Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism . [Link][39]

-

ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... . [Link][40]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution . [Link][8]

-

PubMed. Cross-Coupling Reactions of Nitroarenes . [Link][41]

-

Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . [Link][42]

-

OpenStax. 16.6 Nucleophilic Aromatic Substitution . [Link][43]

-

Semantic Scholar. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B . [Link][44]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jsynthchem.com [jsynthchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 7. ia600607.us.archive.org [ia600607.us.archive.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. byjus.com [byjus.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. jk-sci.com [jk-sci.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Yoneda Labs [yonedalabs.com]

- 32. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 35. quora.com [quora.com]

- 36. youtube.com [youtube.com]

- 37. researchgate.net [researchgate.net]

- 38. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 39. youtube.com [youtube.com]

- 40. researchgate.net [researchgate.net]

- 41. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 43. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 44. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Safe Handling of 1-(4-Bromophenoxy)-2-nitrobenzene for Research and Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling of 1-(4-Bromophenoxy)-2-nitrobenzene (CAS No. 2214-46-2). As specific toxicological and safety data for this compound are not extensively documented, this guide synthesizes information based on the known hazards of its constituent chemical classes: nitroaromatic compounds, brominated aromatic compounds, and diaryl ethers. The protocols and recommendations herein are designed for researchers, chemists, and drug development professionals to foster a proactive safety culture when working with this and structurally related research chemicals.

Introduction and Scientific Context

This compound is a diaryl ether containing both a nitro group and a bromine substituent. This molecular architecture makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents, agrochemicals, or materials. The presence of these functional groups, however, dictates a specific and significant hazard profile that must be rigorously managed.

The nitroaromatic component is of primary concern due to the well-documented systemic toxicity of this class of compounds. Similarly, the brominated aromatic structure necessitates precautions related to irritation and the potential for hazardous decomposition products. This guide provides a framework for a thorough risk assessment and the implementation of robust safety protocols to mitigate these risks.

Disclaimer: An official, comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The following hazard assessment is based on expert evaluation of its structural analogues. All laboratory work should be preceded by a specific institutional risk assessment.

Hazard Identification and Risk Assessment

The primary risk associated with this compound stems from its nitroaromatic nature. Upon absorption, nitroaromatic compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, fatigue, dizziness, and in severe cases, coma and death.[1] The onset of symptoms may be delayed for several hours post-exposure.[2][3]

Anticipated GHS Classification

Based on analogous compounds like 1-bromo-4-nitrobenzene, the following Globally Harmonized System (GHS) classification is anticipated.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | ! (Exclamation Mark) |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | ! (Exclamation Mark) |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | ! (Exclamation Mark) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | ! (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | ! (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | ! (Exclamation Mark) |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | GHS08 (Health Hazard) |

Toxicological Profile

-

Primary Routes of Exposure: Inhalation of dust particles, skin absorption, and ingestion.[2]

-

Acute Effects: Inhalation may cause respiratory tract irritation.[2] Skin and eye contact are expected to cause significant irritation.[2][4][5] Ingestion is likely harmful and can lead to systemic effects.[2][5]

-

Systemic Effects: The principal systemic risk is methemoglobinemia .[2] Symptoms include bluish discoloration of the skin, headache, dizziness, and weakness.[6]

-

Chronic Effects: Prolonged or repeated exposure to nitroaromatic compounds may cause damage to organs, particularly the liver, blood, and reproductive system.[5][7] Carcinogenicity and mutagenicity data are not available for this specific compound, but these are known risks for some nitroaromatics.[2]

Physicochemical Properties and Hazards

While specific data for this compound is limited, data from its isomer, 1-Bromo-4-nitrobenzene, provides a useful reference.

| Property | Anticipated Value / Characteristic |

| Appearance | Likely a light yellow to brown solid or powder.[5] |

| Molecular Formula | C₁₂H₈BrNO₃ |

| Molecular Weight | 294.10 g/mol |

| Melting Point | Expected to be a solid at room temperature. The related 1-bromo-4-nitrobenzene melts at 124-126°C.[8][9] |

| Boiling Point | Expected to be high, likely >250°C.[8][9] |

| Solubility | Likely insoluble in water, soluble in organic solvents.[5][10] |

| Thermal Stability | Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[11] Contamination can lower the decomposition temperature.[11] |

| Hazardous Decomposition | Combustion or thermal decomposition will produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr).[2] |

Risk Mitigation: Engineering Controls & PPE

A multi-layered approach to risk mitigation, following the hierarchy of controls, is mandatory.

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[2]

-

Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[4][12]

-

Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

| Body Area | Required PPE Specification | Rationale |

| Hands | Nitrile gloves (minimum 4 mil thickness). Change gloves immediately if contaminated. | Prevents dermal absorption, which is a primary exposure route.[5] |

| Eyes/Face | Chemical safety goggles with side shields conforming to ANSI Z87.1 or EN166 standards. A face shield is required for bulk transfers. | Protects against splashes and airborne dust, preventing serious eye irritation.[12] |

| Body | A flame-resistant laboratory coat, fully fastened. | Protects skin from contamination and provides a removable barrier in case of a spill.[12] |

| Respiratory | A NIOSH-approved respirator with P100 (particulate) cartridges may be required if engineering controls are insufficient or during spill cleanup. | Required when the potential for aerosolization exceeds the containment capacity of the fume hood. |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety.

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Storage and Segregation

-

Store in a tightly sealed, clearly labeled container.[5][12]

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[5]

-

Store away from incompatible materials, particularly strong oxidizing agents, heat, sparks, and open flames.[5][12]

-

Avoid prolonged exposure to light and air to minimize the potential for peroxide formation, a known hazard for ethers.[4]

Spill Management Protocol

Caption: A decision-making workflow for responding to a chemical spill.

For minor spills (solid):

-

Avoid breathing dust. Ensure the area is well-ventilated, preferably within a fume hood.[2]

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[12]

-

Carefully sweep the material into a designated, labeled hazardous waste container. Do not create dust clouds.[2][12]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Collect all cleanup materials in a sealed, labeled hazardous waste container.

Waste Disposal

-

All waste containing this compound must be treated as hazardous.

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Do not dispose of down the drain.

-

Contaminated labware, PPE, and cleanup materials must be collected in sealed, properly labeled containers for hazardous waste pickup.

Emergency Procedures and First Aid

Immediate and correct first aid is critical.

-

Inhalation: Move the person to fresh air immediately.[5] If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the container or label to the medical personnel.

Note to Physician: Treatment should be symptomatic and supportive. For significant exposure, monitor for methemoglobinemia.

Conclusion